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Compound of Interest

Compound Name: SNPB-sulfo-Me

Cat. No.: B3182537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, purification,

and biological application of AZD5153, a potent and selective bivalent inhibitor of the

Bromodomain and Extra-Terminal (BET) family protein BRD4. This document is intended to

serve as a valuable resource for researchers and professionals involved in drug discovery and

development.

Synthesis of AZD5153
The definitive synthesis of AZD5153 was first reported by Bradbury and colleagues in the

Journal of Medicinal Chemistry.[1][2] The multi-step synthesis is complex and requires

expertise in advanced organic chemistry. While the full, step-by-step protocol is detailed in the

supplementary information of the aforementioned publication, this guide provides a conceptual

overview of the synthetic strategy.

The synthesis involves the coupling of key heterocyclic intermediates. The core structure of

AZD5153 is assembled through a series of reactions that likely include nucleophilic substitution

and cross-coupling reactions to connect the triazolopyridazine moiety to the piperidinylphenoxy

linker and subsequently to the dimethyl-piperazin-2-one fragment. The final compound is

obtained after a sequence of protection and deprotection steps, followed by purification.

For the precise and reproducible synthesis of AZD5153, it is imperative to consult the detailed

experimental procedures outlined in the supporting information of the primary literature by
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Bradbury et al.

Purification of AZD5153
The purification of the final AZD5153 compound is critical to ensure high purity for biological

and clinical studies. Standard chromatographic techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is a key method used to isolate and purify

AZD5153 to a high degree of homogeneity.[3] The specific conditions for preparative HPLC,

including the choice of column, mobile phase composition, and gradient, are optimized to

achieve efficient separation from any remaining starting materials, byproducts, or isomers. The

purity of the final product is typically assessed by analytical HPLC and characterized by nuclear

magnetic resonance (NMR) spectroscopy and mass spectrometry.

Formulation as a Co-crystal
For oral administration, AZD5153 has been developed as a co-crystal with 6-hydroxy-2-

naphthoic acid.[4][5] This formulation strategy is often employed to improve the

physicochemical properties of a drug substance, such as solubility and stability, which can

enhance its bioavailability. The preparation of the co-crystal involves controlled crystallization of

AZD5153 and the co-former from a suitable solvent system.

Quantitative Biological Data
The biological activity of AZD5153 has been characterized in various preclinical models. The

following tables summarize key quantitative data from in vitro and clinical studies.

Table 1: In Vitro Potency of AZD5153 in Cancer Cell Lines
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Cell Line Cancer Type IC50 (nM) Reference

U2OS Osteosarcoma 1.7 [4]

Multiple Hematologic

Cancer Cell Lines

Acute Myeloid

Leukemia, Multiple

Myeloma, Diffuse

Large B-cell

Lymphoma

<150 (GI50) [6]

Huh7
Hepatocellular

Carcinoma

Lowest among tested

HCC lines
[3]

PLC/PRF/5
Hepatocellular

Carcinoma

Highest among tested

HCC lines
[3]

PC-3 Prostate Cancer ~10 (96h) [7]

Table 2: Pharmacokinetic and Dose-Limiting Toxicities from First-in-Human Study

Parameter Value Reference

Recommended Phase II Dose

(Monotherapy)

30 mg once daily or 15 mg

twice daily
[1]

Recommended Phase II Dose

(in combination with olaparib)
10 mg once daily (intermittent) [1]

Common Treatment-Emergent

Adverse Events (Monotherapy)

Fatigue (38.2%),

Thrombocytopenia (32.4%),

Diarrhea (32.4%)

[1]

Most Common Grade ≥3 TEAE

(Monotherapy)

Thrombocytopenia (14.7%),

Anemia (8.8%)
[1]

Dose-Limiting Toxicities Thrombocytopenia, Diarrhea [1]

Experimental Protocols
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Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are representative protocols for key experiments used to characterize the activity of AZD5153.

Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP

present, which signals the presence of metabolically active cells.

Materials:

Cancer cell lines of interest

Appropriate cell culture medium

AZD5153

96-well opaque-walled multiwell plates

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Seed cells into 96-well plates at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of AZD5153 in cell culture medium.

Treat the cells with various concentrations of AZD5153 or vehicle control (DMSO).

Incubate the plates for a specified period (e.g., 72 hours).[3]

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure luminescence using a luminometer.

Calculate IC50 values from the dose-response curves.

Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of

long-term cell survival and reproductive integrity after drug treatment.

Materials:

Cancer cell lines

Cell culture medium

AZD5153

6-well or 12-well plates

Crystal Violet staining solution (0.5% in methanol)

Procedure:

Seed a low number of cells (e.g., 500-1000 cells/well) in multi-well plates and allow them to

attach overnight.

Treat the cells with various concentrations of AZD5153 or vehicle control.

Incubate the plates for a period that allows for colony formation (typically 7-14 days),

replacing the medium with fresh drug-containing medium every 2-3 days.

After the incubation period, wash the colonies with phosphate-buffered saline (PBS).

Fix the colonies with a suitable fixative (e.g., methanol or 10% formalin).

Stain the colonies with Crystal Violet solution for 10-30 minutes.
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Wash the plates with water to remove excess stain and allow them to air dry.

Count the number of colonies (typically defined as a cluster of ≥50 cells).

Visualizations
The following diagrams illustrate the mechanism of action of AZD5153 and a typical

experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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